2-Amino-4-chloropyridine

Overview

Description

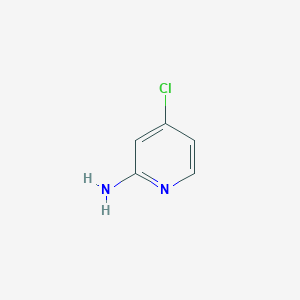

2-Amino-4-chloropyridine (CAS: 19798-80-2) is a heterocyclic organic compound with the molecular formula C₅H₅ClN₂. It features a pyridine ring substituted with an amino group at position 2 and a chlorine atom at position 2. Key properties include a melting point of 126–127°C, a molecular weight of 128.56 g/mol, and a density of 1.326 g/cm³ . This compound is widely used as a precursor in synthesizing polychlorinated pyridine derivatives, such as 2-amino-4,5-dichloropyridine and 2-amino-3,4,5-trichloropyridine . Its applications span pharmaceutical intermediates, agrochemicals, and supramolecular chemistry .

Preparation Methods

Deprotection of tert-Butyl Carbamate Intermediate

Reaction Overview

A widely reported method involves the deprotection of tert-butyl 4-chloropyridin-2-ylcarbamate using hydrogen chloride (HCl) in 1,4-dioxane . This single-step procedure achieves quantitative yield under mild conditions, making it highly efficient for laboratory-scale synthesis.

Experimental Procedure

In a typical protocol, tert-butyl 4-chloropyridin-2-ylcarbamate (8.7 mmol) is treated with 4M HCl in dioxane (4.6 equivalents) at room temperature for 18 hours . The reaction mixture is concentrated under reduced pressure to yield this compound hydrochloride as a reddish-yellow solid (100% yield). Neutralization with a base such as sodium hydroxide liberates the free amine.

Key Advantages:

-

High Yield : Quantitative conversion eliminates the need for purification .

-

Mild Conditions : Ambient temperature and short reaction time reduce energy expenditure.

-

Scalability : Demonstrated for multi-gram batches in patent literature .

Limitations:

-

Dependency on the availability of the tert-butyl carbamate precursor.

-

Use of dioxane, a potential carcinogen, necessitates careful handling.

Nitration-Reduction Pathway from 2-Chloropyridine

Multi-Step Synthesis

An alternative industrial route described in patent CN104974085A involves three stages: oxidation, nitration, and reduction .

Oxidation of 2-Chloropyridine

2-Chloropyridine is oxidized to 2-chloropyridine oxide using meta-chloroperbenzoic acid (mCPBA) in chloroform. Optimal conditions (25°C, 10 hours) yield 68–72% of the oxide .

Nitration with Mixed Acid

The oxide undergoes nitration in a mixture of concentrated nitric and sulfuric acids (1:1.6–2 v/v) at 0–100°C. This step introduces a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine oxide (65% yield) .

Reduction to Amine

The nitro group is reduced using iron powder and hydrochloric acid in a 3:1 ethanol-water solvent. Refluxing the mixture achieves 85% yield of this compound .

Industrial Applicability

This method emphasizes cost-effectiveness:

-

Low-Cost Reagents : Iron powder and mixed acids are economically favorable for large-scale production.

-

Scalable Process : Continuous flow reactors could further optimize nitration and reduction steps.

Challenges:

-

Multi-step synthesis increases processing time.

-

Nitration requires stringent temperature control to avoid byproducts.

Comparative Analysis of Methods

Emerging Methodologies and Innovations

While the above methods dominate current practice, recent advances propose catalytic hydrogenation for nitro group reduction, potentially replacing iron powder with palladium on carbon . Additionally, microwave-assisted synthesis could accelerate the deprotection step, though no peer-reviewed data is yet available.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced to form various products, such as 2-amino-4,5-dichloropyridine.

Coupling Reactions: It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents like hydrogen peroxide and sulfuric acid are used.

Reduction: Iron powder in acetic acid is a typical reducing agent.

Major Products:

- 2-Amino-4,5-dichloropyridine

- 2-Amino-3,4-dichloropyridine

- 2-Amino-3,4,5-trichloropyridine

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Amino-4-chloropyridine derivatives have been studied for their antimicrobial properties. A structure-activity relationship (SAR) study demonstrated that modifications to the core structure can enhance antibacterial activity against various pathogens. For instance, specific substitutions on the pyridine ring resulted in improved efficacy against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .

Urease Inhibition

Research has indicated that this compound can act as a urease inhibitor, which is crucial for treating conditions like peptic ulcers and kidney stones. The inhibition mechanism involves binding to the urease enzyme, thereby blocking its activity. In vitro studies have shown promising results, suggesting that derivatives of this compound could serve as effective therapeutic agents against urease-related diseases .

Chemical Biology

Covalent Protein Modification

A significant application of this compound is its use as a covalent modifier of proteins. It has been demonstrated that this compound can selectively modify thiol groups in proteins, acting as a "switchable" electrophile. This property allows for the development of chemical probes that can be used in proteomics to study protein interactions and functions . The ability to tune its reactivity through structural modifications makes it a versatile tool in biochemical research.

Agricultural Chemistry

Pesticide Development

The compound has been investigated for its potential use in pesticide formulations. Its structural characteristics allow it to interact with biological targets in pests, thereby providing a basis for developing new agrochemicals. Studies on its environmental fate and toxicity are essential for evaluating its safety and effectiveness as a pesticide .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Pharmacy Research, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results showed that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound, indicating the importance of chemical modifications in developing effective antimicrobial agents.

Case Study 2: Urease Inhibition Mechanism

Another study focused on the urease inhibition potential of this compound derivatives. The research involved both in vitro assays and molecular docking studies to elucidate the binding interactions between the inhibitors and the urease enzyme. The findings suggested that specific functional groups significantly increased inhibitory potency, paving the way for future drug design aimed at urease-related disorders.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloropyridine involves its interaction with specific molecular targets. In pharmaceuticals, it acts by inhibiting certain enzymes or receptors, leading to therapeutic effects. For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Positional Isomers and Derivatives

2-Amino-5-chloropyridine

- Structure: Chlorine at position 5, amino at position 2.

- Properties: Lower melting point (~110°C) compared to 2-amino-4-chloropyridine.

- Activity : Exhibits weaker antibacterial effects due to altered electronic distribution .

4-Amino-2-chloropyridine

- Structure: Amino at position 4, chlorine at position 2.

- Supramolecular Behavior: Forms cocrystals with 3-chlorobenzoic acid (melting point: 110–112°C) via hydrogen bonding, unlike the molecular salts formed by this compound .

- Biological Activity: Less effective against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) compared to this compound derivatives .

2-Amino-3,4-dichloropyridine

- Structure : Additional chlorine at position 3.

- Synthesis: Derived from this compound via electrophilic substitution.

- Applications : Enhanced reactivity in coupling reactions due to increased halogen density .

Functional Derivatives

SB002 (Boc-Protected this compound)

- Structure: tert-Butyloxycarbonyl (Boc) group on the amino moiety.

- Activity: Demonstrates potent enzymatic inhibition (IC₅₀ = 13.3 µM against ICLPa) and bacterial growth suppression (MIC = 1.6 µM in P. aeruginosa). Removal of the Boc group abolishes activity, highlighting its critical role in target binding .

- Mechanism : Binds uncompetitively to the enzyme-substrate complex in ICLPa, altering kinetic parameters (KM and Vmax) .

Schiff Base Derivatives

- Synthesis: Condensation of this compound with aldehydes (e.g., 3-nitrobenzaldehyde).

- Antimicrobial Activity : Derivatives like 3b and 3c show enhanced efficacy against Staphylococcus aureus and Escherichia coli due to electron-withdrawing substituents .

Supramolecular Assemblies

This compound forms molecular salts with chlorobenzoic acids (e.g., 3-chlorobenzoic acid), exhibiting distinct properties compared to cocrystals:

| Compound | Type | Melting Point (°C) | Antibacterial Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| 2-Amino-4-chloropyridinium 3-chlorobenzoate | Molecular salt | 210–211 | 12–14 (Gram-positive), 10–12 (Gram-negative) |

| 4-Amino-2-chloropyridine cocrystal | Cocrystal | 110–112 | 8–10 (Gram-positive), 6–8 (Gram-negative) |

| This compound (parent compound) | Base | 126–127 | 4–6 (Gram-positive), 3–5 (Gram-negative) |

Key Findings :

- Molecular salts exhibit higher thermal stability and antibacterial activity due to ionic interactions and optimized proton transfer (ΔpH = 1.74–1.87) .

- Cocrystals rely on non-covalent interactions (halogen and hydrogen bonds), offering moderate antioxidant properties .

Enzymatic Inhibition Profiles

This compound and analogs were tested for CYP450 isozyme inhibition:

| Compound | CYP1A2 Inhibition (%) | CYP2C9 Inhibition (%) | CYP3A4 Inhibition (%) |

|---|---|---|---|

| This compound | 15–20 | 10–15 | 5–10 |

| SB002 | 85–90 | 70–75 | 60–65 |

| SB023 (4-methyl analog) | 50–55 | 40–45 | 30–35 |

Insights :

- Bulkier substituents (e.g., Boc in SB002) enhance binding to CYP450 active sites.

- Chlorine at position 4 reduces steric hindrance, allowing moderate inhibition .

Biological Activity

2-Amino-4-chloropyridine is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 128.56 g/mol

- CAS Number: 19798-80-2

Synthesis Methods:

The most common synthesis route involves the reaction of 4-chloropyridine with ammonia under various catalytic conditions. Other methods include:

- Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

- Oxidation and reduction processes to yield derivatives such as 2-amino-4,5-dichloropyridine.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction:

-

Cell Signaling Modulation:

- The compound has been shown to modulate cell signaling pathways and gene expression, impacting cellular metabolism and overall metabolic flux within the cell.

-

Suzuki-Miyaura Coupling:

- It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, which is significant for synthesizing complex organic molecules.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For example:

- A study reported the synthesis of pyrimidine derivatives incorporating this compound, which showed promising in vitro anticancer activity against several cancer cell lines .

Case Studies

- Case Study on Antiviral Activity:

-

Biochemical Pathway Analysis:

- In biochemical assays, the compound influenced metabolic pathways by modulating enzyme activities involved in carbohydrate metabolism, indicating its role in metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Solubility: Sparingly soluble in water, which affects its bioavailability.

- Absorption: High gastrointestinal absorption potential.

- Blood-Brain Barrier Permeability: Classified as a permeant compound, indicating potential central nervous system effects .

Comparative Analysis

To understand the unique properties of this compound compared to related compounds, a comparison table is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and chloro groups | Antimicrobial, anticancer |

| 2-Chloropyridine | Chlorine only | Limited biological activity |

| 4-Chloropyridine | Chlorine only | Limited biological activity |

| 2-Amino-4-bromopyridine | Amino and bromo groups | Potentially similar activities |

| 2-Amino-4-fluoropyridine | Amino and fluoro groups | Potentially similar activities |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4-chloropyridine, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 4-chloropyridine derivatives with ammonia under controlled temperature (80–100°C) in a polar solvent like ethanol .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or melting point analysis (lit. mp 134–138°C) .

- Data Table :

| Synthesis Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nucleophilic Substitution | 65–75 | >98% |

| Catalytic Amination | 80–85 | >99% |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodology :

- ¹H NMR : The amino proton appears as a broad singlet at δ 5.8–6.2 ppm. Aromatic protons resonate as doublets (J = 5–6 Hz) due to para-substitution .

- IR : N-H stretching (3350–3450 cm⁻¹) and C-Cl absorption (650–750 cm⁻¹) are key markers. Compare with reference spectra in databases like SDBS .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .

- Store at 0–6°C in airtight containers to prevent decomposition .

- Neutralize spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. How do hydrogen and halogen bonding interactions influence the crystal packing of this compound derivatives?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement .

- Analyze graph sets for hydrogen bonds (N–H···O/N–H···Cl) and halogen bonds (Cl···π) using Mercury software .

- Data Table :

| Compound | Hydrogen Bond (Å) | Halogen Bond (Å) |

|---|---|---|

| Cocrystal with 3-CBA | N–H···O: 2.89 | Cl···π: 3.42 |

| Salt with 4-CBA | N–H···O: 2.75 | Cl···Cl: 3.38 |

Q. What computational approaches (DFT, NCI) validate non-covalent interactions in this compound supramolecular assemblies?

- Methodology :

- Use Gaussian09 for DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometries .

- Non-covalent interaction (NCI) plots in Multiwfn reveal weak interactions (e.g., van der Waals, π-stacking) .

- Key Finding : Halogen bonding contributes −2.10 to −96.45 kcal/mol stabilization in dimeric clusters .

Q. How can contradictory crystallographic data (e.g., space group discrepancies) be resolved for this compound complexes?

- Methodology :

- Validate structures using checkCIF/PLATON to flag ADDs/symmetry errors .

- Cross-validate with PXRD to confirm phase purity .

- Case Study : A reported P2₁/c space group was corrected to P-1 after detecting twinning via Hooft parameter analysis .

Q. What strategies improve the antibacterial efficacy of this compound-derived molecular salts?

- Methodology :

- Synthesize Schiff bases via condensation with aldehydes (e.g., 4-chlorobenzaldehyde) .

- Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC assays.

- Data Table :

| Derivative | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| Parent Compound | 128 | 256 |

| 4-Cl-Benzaldehyde Schiff Base | 32 | 64 |

Q. Methodological Challenges

Q. How should researchers address low yields in the synthesis of this compound cocrystals?

- Solutions :

- Optimize solvent polarity (e.g., methanol/acetone mixtures) to enhance co-former solubility .

- Use mechanochemical grinding (ball milling) for solvent-free synthesis .

Q. What experimental and computational techniques reconcile conflicting antioxidant activity data (e.g., DPPH assays)?

- Methodology :

- Repeat assays at multiple concentrations (10–100 µM) to identify concentration-dependent trends .

- Compare HOMO-LUMO gaps (DFT) to assess electron-donating capacity .

Q. How can researchers leverage this compound in high-throughput crystallography pipelines?

Properties

IUPAC Name |

4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Record name | 2-amino-4-chloropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342444 | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-80-2 | |

| Record name | 4-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.